Celgosivir
Overview
Description
- Celgosivir, also known as 6-O-Butanoylcastanospermine or MDL-28574, is an investigational antiviral drug.
- Its IUPAC name is [(1S,6S,7S,8R,8aR)-1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate.
- This compound is an oral prodrug of the natural product castanospermine.
- It inhibits alpha-glucosidase I, an enzyme critical for viral maturation by initiating the processing of N-linked oligosaccharides on viral envelope glycoproteins .
Mechanism of Action
Target of Action
Celgosivir is an oral prodrug of the natural product castanospermine . Its primary target is alpha-glucosidase I , an enzyme that plays a critical role in viral maturation . This enzyme initiates the processing of the N-linked oligosaccharides of viral envelope glycoproteins .
Mode of Action
This compound inhibits alpha-glucosidase I, thereby preventing the glycosylation of viral proteins by the host . This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious or less infectious viral particles .
Biochemical Pathways
The mode of action of this compound involves the disruption of host cell N-glycosylation pathways . These pathways are crucial for virus replication as they facilitate the proper folding and function of viral proteins. By inhibiting alpha-glucosidase I, this compound prevents the processing of N-linked oligosaccharides on viral envelope glycoproteins, which is a necessary step in the maturation of many viruses .
Pharmacokinetics
This compound is well absorbed in vitro and in vivo, and is rapidly converted to castanospermine . It has a half-life of 2.5 (± 0.6) hours . The mean peak and trough concentrations of this compound are 5727 ng/mL (30.2 μM) and 430 ng/mL (2.3 μM), respectively . These pharmacokinetic properties
Preparation Methods
- Celgosivir can be synthesized through various routes, but its industrial production methods are not widely documented.
- The synthetic preparation involves chemical transformations to achieve the desired structure.
Chemical Reactions Analysis
- Celgosivir undergoes reactions typical of its iminosugar class.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions vary depending on the specific transformation.
- Major products formed during these reactions are derivatives of this compound.
Scientific Research Applications
- Celgosivir has potential applications in:
Virology: Due to its antiviral activity, it’s being explored for hepatitis C virus (HCV) and human immunodeficiency virus (HIV) infections.
Medicine: Investigated for its effects on viral replication and spread.
Industry: May contribute to combination therapies to prevent drug resistance.
Comparison with Similar Compounds
- Celgosivir stands out due to its unique mechanism of action.
- Similar compounds include other iminosugars and antiviral agents.
Properties
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJGLYIJVSDQAE-VWNXEWBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153153 | |
Record name | Celgosivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121104-96-9 | |
Record name | Celgosivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121104-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Celgosivir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celgosivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Celgosivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CELGOSIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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